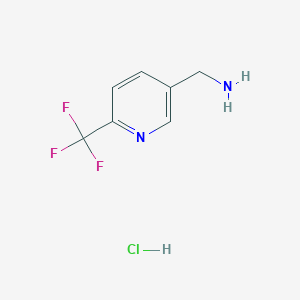

(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride

描述

(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride is a halogenated pyridine derivative with a molecular formula of C₇H₈ClF₃N₂ and a molar mass of 213.59 g/mol . It features a pyridine core substituted with a trifluoromethyl (-CF₃) group at the 6-position and an aminomethyl (-CH₂NH₂) group at the 3-position, stabilized as a hydrochloride salt. This compound is commercially available (≥97% purity) and serves as a critical intermediate in pharmaceutical synthesis, particularly in kinase inhibitors like pexidartinib hydrochloride . Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug discovery .

属性

IUPAC Name |

[6-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-2-1-5(3-11)4-12-6;/h1-2,4H,3,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBGXWQUSGRMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride typically involves the trifluoromethylation of pyridine derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the pyridine ring.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis, where the compound is manufactured in large quantities to meet the demands of various industries . The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield.

化学反应分析

Types of Reactions

(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a wide range of substituted pyridines.

科学研究应用

Synthesis and Preparation Methods

The synthesis of (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride typically involves the trifluoromethylation of pyridine derivatives. Common synthetic routes include:

- Radical Trifluoromethylation : This method employs carbon-centered radical intermediates to introduce the trifluoromethyl group onto the pyridine ring.

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Industrial Production

In industrial settings, this compound is often produced through bulk custom synthesis to meet the demands of pharmaceutical and agrochemical industries.

Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in drug development. Its unique electronic properties make it valuable for creating compounds with specific reactivity profiles.

Biology

Research into this compound's biological activities has revealed potential interactions with various biological targets. Studies suggest it may influence several biochemical pathways, making it a candidate for therapeutic applications.

Medicine

The compound is explored for its potential in developing new drugs with improved efficacy and safety profiles. Its ability to modulate interactions with specific molecular targets enhances its therapeutic potential.

Industry

In addition to medicinal applications, this compound is utilized in producing materials with enhanced stability and reactivity, further broadening its industrial applicability.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.

- Cytotoxic Effects : Some studies indicate possible cytotoxicity towards cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding SAR is crucial for optimizing the pharmacological profile of this compound. Key observations include:

- The position of substituents on the pyridine ring significantly affects biological potency.

- Compounds with lipophilic substituents generally exhibit enhanced activity compared to those with polar groups.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Activity : A study demonstrated its effectiveness against Mycobacterium tuberculosis, suggesting potential as a new anti-tuberculosis agent.

- Enzyme Interaction Studies : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, showcasing its potential in metabolic disease treatment.

- Pharmacokinetic Studies : Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties have shown favorable profiles for oral bioavailability.

作用机制

The mechanism of action of (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular data of (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride with analogous compounds:

Key Observations:

- Core Heterocycle Differences : Replacement of pyridine with triazolo-pyridine (triazolo ring fusion) or pyrimidine alters electronic properties and binding affinities. For example, triazolo derivatives may exhibit enhanced aromatic stacking in biological targets .

- Substituent Effects : The -CF₃ group in the original compound provides greater electron-withdrawing effects and lipophilicity compared to -Cl or -OCH₃, influencing solubility and membrane permeability .

Physicochemical and Functional Comparisons

Solubility and Lipophilicity

- Original Compound : The hydrochloride salt improves aqueous solubility, while the -CF₃ group increases logP (lipophilicity), favoring blood-brain barrier penetration in CNS-targeted drugs .

- Triazolo Analogue : The fused triazolo ring may reduce solubility due to increased planar rigidity but enhance target binding via π-π interactions .

Stability and Reactivity

- Hydrolytic Stability : The -CF₃ group in the original compound resists hydrolysis better than esters or amides, making it suitable for oral drug formulations .

- Reactivity in Coupling Reactions: The aminomethyl group in the original compound participates readily in amide bond formation, as seen in its use in pexidartinib synthesis . Pyrimidine and oxazole derivatives may show divergent reactivity due to differing electronic environments .

生物活性

(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features a pyridine ring substituted with a trifluoromethyl group and a methanamine functional group, which enhances its lipophilicity and metabolic stability. These properties are crucial for its interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to modulate interactions with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes and interact with intracellular proteins and enzymes. This interaction can influence various biochemical pathways, leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the pharmacological profile of this compound. Research has shown that:

- The position and nature of substituents on the pyridine ring significantly affect biological potency.

- Compounds with lipophilic substituents tend to exhibit enhanced activity compared to those with polar groups .

Table 1: Structure-Activity Relationship Data

| Compound | Substituent Position | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1 | Para | Antimicrobial | 0.922 |

| 2 | Ortho | Anticancer | 27 |

| 3 | Meta | Neurological Modulation | ND |

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of related compounds, this compound demonstrated significant activity against various bacterial strains. The study utilized an in vivo model where mice were treated with the compound after infection with MRSA. Results showed a reduction in bacterial load compared to untreated controls, suggesting potential therapeutic applications in treating resistant infections .

Study on Neurological Modulation

Another study focused on the modulation of α7 nAChRs by similar compounds. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced modulation capabilities, which could be beneficial in developing treatments for cognitive impairments associated with neurodegenerative diseases .

常见问题

Q. What are the common synthetic routes for (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride, and what key intermediates are involved?

The compound is typically synthesized via multi-step organic reactions. For example, in a patent application (EP 4374877 A2), it is prepared by coupling 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline with a pyrrolo-pyridazine carboxamide intermediate. Key steps include:

- Amide bond formation : Using reagents like HATU or EDCI in the presence of a base (e.g., DIPEA) .

- Salt formation : Final treatment with HCl to yield the hydrochloride salt . Intermediates such as 6-(trifluoromethyl)pyridin-3-yl boronic acid or halogenated pyridine derivatives are critical for Suzuki-Miyaura cross-coupling reactions .

Q. What analytical techniques are essential for characterizing this compound?

- LC-MS : Used to confirm molecular weight (e.g., observed m/z 772 [M+H]+ in Example 164) and purity .

- HPLC : Retention times (e.g., 1.35 minutes under QC-SMD-TFA05 conditions) are standardized for batch consistency .

- NMR : ¹H/¹³C NMR spectra verify structural integrity, particularly the trifluoromethyl group (δ ~110-120 ppm in ¹⁹F NMR) .

Q. How is the compound stabilized during storage?

The hydrochloride salt form improves stability by reducing hygroscopicity. Storage recommendations include:

- Temperature : 2–8°C in airtight containers.

- Desiccants : Use of silica gel to prevent hydrolysis of the amine group .

Advanced Research Questions

Q. How can researchers optimize reaction yields when incorporating this compound into complex heterocycles?

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in trifluoromethylpyridine-containing systems .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- By-product analysis : LC-MS monitoring identifies side products (e.g., dehalogenated species), guiding purification via column chromatography .

Q. What strategies address discrepancies in HPLC retention times during quality control?

Discrepancies may arise from:

- Mobile phase pH variations : Adjusting TFA concentration (0.05–0.1%) improves peak symmetry .

- Column aging : Regular calibration with reference standards (e.g., Example 164 compound) ensures reproducibility .

- Degradation products : Forced degradation studies (e.g., heat/light exposure) identify labile functional groups, such as the trifluoromethyl-pyridine moiety .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

The strong electron-withdrawing effect of the -CF₃ group:

- Activates the pyridine ring for SNAr reactions at the 2- and 4-positions.

- Reduces basicity of the methanamine group , requiring harsher conditions for alkylation (e.g., K₂CO₃ in DMF at 80°C) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking studies : Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like kinase domains, leveraging the pyridine ring’s π-stacking potential .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting LC-MS data for batch-to-batch variations?

- Ion suppression effects : Matrix interference (e.g., residual salts) can suppress ionization. Dilution studies or SPE cleanup resolve this .

- Isotopic patterns : The trifluoromethyl group’s ¹⁹F isotope (natural abundance 100%) aids in distinguishing molecular ion clusters from contaminants .

Q. What experimental controls validate the compound’s stability under physiological conditions?

- pH-dependent stability assays : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. The hydrochloride salt shows optimal stability at pH 4–6 .

- Plasma stability tests : Exposure to human plasma (37°C, 24 hrs) quantifies metabolic liability of the methanamine group .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。